2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Attachment of the Anilino Group: The anilino group is introduced via a nucleophilic substitution reaction with 2,6-dimethylaniline.
Thioether Formation: The sulfanyl group is incorporated through a reaction with a thiol compound.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction with 3-methoxyphenylacetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the nitro groups, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the triazole ring could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing triazole rings.
Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects could be explored in the treatment of various diseases, including infections and cancers.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the anilino group may play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide
- **2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide
- **2-({4-Allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
538337-56-3 |
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Molecular Formula |
C23H27N5O2S |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
2-[[5-[(2,6-dimethylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H27N5O2S/c1-5-12-28-20(14-24-22-16(2)8-6-9-17(22)3)26-27-23(28)31-15-21(29)25-18-10-7-11-19(13-18)30-4/h5-11,13,24H,1,12,14-15H2,2-4H3,(H,25,29) |
InChI Key |
XLVCOIVBUSIRCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC2=NN=C(N2CC=C)SCC(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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